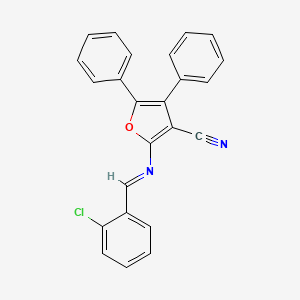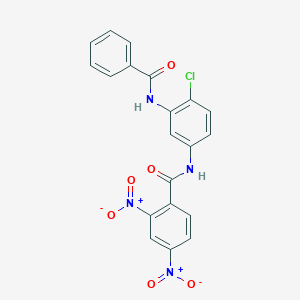![molecular formula C20H11N3O7 B11694433 (4Z)-2-(3-nitrophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11694433.png)
(4Z)-2-(3-nitrophenyl)-4-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-2-(3-NITROPHENYL)-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(3-NITROPHENYL)-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl and furan intermediates, followed by their condensation to form the final oxazole compound. Common reagents used in these reactions include strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4Z)-2-(3-NITROPHENYL)-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions produce amino derivatives. Substitution reactions can result in a variety of substituted aromatic compounds.
Scientific Research Applications
(4Z)-2-(3-NITROPHENYL)-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (4Z)-2-(3-NITROPHENYL)-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The nitrophenyl and furan groups play a crucial role in its binding affinity and specificity. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Triazolo ring compounds: Compounds with a triazole ring structure.
Uniqueness
(4Z)-2-(3-NITROPHENYL)-4-{[5-(3-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is unique due to its combination of nitrophenyl, furan, and oxazole rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H11N3O7 |
|---|---|
Molecular Weight |
405.3 g/mol |
IUPAC Name |
(4Z)-2-(3-nitrophenyl)-4-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H11N3O7/c24-20-17(21-19(30-20)13-4-2-6-15(10-13)23(27)28)11-16-7-8-18(29-16)12-3-1-5-14(9-12)22(25)26/h1-11H/b17-11- |
InChI Key |
XXTWNUVYWFIQLC-BOPFTXTBSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)OC(=N3)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-fluoro-N-[3-({(2E)-2-[(2-hydroxynaphthalen-1-yl)methylidene]hydrazinyl}carbonyl)phenyl]benzamide](/img/structure/B11694351.png)
![3-(2-Methoxy-1-naphthyl)-N'-[(E)-1-(2-naphthyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11694354.png)


![(5Z)-5-{[3-(2,4-Dinitrophenoxy)phenyl]methylidene}-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11694376.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(4-fluorophenyl)ethylidene]acetohydrazide](/img/structure/B11694386.png)
![(2Z,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-2-[(2,6-dimethylphenyl)imino]-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B11694389.png)
![(3E)-1-(3-bromophenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11694403.png)
![2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B11694407.png)
![methyl {2-imino-3-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11694417.png)
![2-(4-chlorophenoxy)-N-[4-(diethylamino)phenyl]acetamide](/img/structure/B11694421.png)


![4-{(Z)-[1-(3-chlorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}-2-methoxyphenyl propanoate](/img/structure/B11694426.png)
